molecular formula C12H15NO4 B558750 Boc-2-Abz-OH CAS No. 68790-38-5

Boc-2-Abz-OH

Cat. No.: B558750
CAS No.: 68790-38-5
M. Wt: 237,25 g/mole
InChI Key: BYGHHEDJDSLEKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-2-Abz-OH can be synthesized by reacting benzoic acid with an N-tert-butoxycarbonylamino compound, such as N-tert-butoxycarbonylcarbamate . The reaction typically involves the use of organic solvents and may require specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group of Boc-2-Abz-OH participates in amide bond formation, enabling its incorporation into peptides or conjugation with amines. Common activating agents include carbodiimides (e.g., EDC) and hydroxychlorides (e.g., HOBt):

Reaction Conditions Yield Product Characterization Source
EDC·HCl, HOBt, DIPEA, 1,2-dichloroethane, 20°C20%1H NMR DMSO d6 δ\1.50(s 9H),7.58(d 2H),12.20(br s 1H)^1\text{H NMR DMSO d}_6\text{ }\delta\1.50\,(\text{s 9H}),7.58\,(\text{d 2H}),12.20\,(\text{br s 1H})
CDI, DBU, THF, 66–68°C19%Purified via silica/alumina chromatography; confirmed by LC-MS

Key applications:

  • Synthesis of peptide dendrimers with antioxidant properties (e.g., coupling with tryptamine derivatives) .
  • Orthogonal protection strategies in solid-phase peptide synthesis (SPPS) when combined with Fmoc/t-Bu protecting groups .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine:

Deprotection Method Conditions Yield Notes Source
HCl in EtOAc4M HCl, room temperature, 2 hours91.3–97.7%Complete Boc removal confirmed by 13C NMR^{13}\text{C NMR} (disappearance of δ 28–29 ppm and 77–81 ppm)
Trifluoroacetic acid (TFA)95% TFA in DCM, 0.5–1 hour>95%Standard method for Boc removal in SPPS

Deprotection kinetics:

  • Aqueous phosphoric acid (pH 3) selectively cleaves Boc without affecting acid-labile groups (e.g., Fmoc) .

Orthogonal Protection in Multi-Step Syntheses

This compound is compatible with Fmoc-based strategies due to its stability under basic conditions:

Application Conditions Result Source
Sequential Fmoc/Boc SPPSPiperidine (20% in DMF) for Fmoc removalSelective Boc retention; no side reactions observed
Synthesis of PABA-terminated dendrimersMeOH/HCl for final Boc deprotectionHigh-purity dendrimers with antioxidant activity

Stability and Solubility

  • Thermal Stability : Decomposes at 153–156°C (with decarboxylation) .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO, THF) and moderately in dichloromethane; insoluble in water .
  • LogP : Consensus logP = 2.23, indicating moderate hydrophobicity .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Boc-2-Abz-OH is primarily utilized as a protecting group for amino acids during peptide synthesis. This allows for selective modification of specific functional groups without interfering with others. The protection and subsequent deprotection of the amine group facilitate the controlled formation of peptide bonds, enabling the creation of specific peptide sequences essential for various biological functions and therapeutic applications .

Case Study: Synthesis of Peptide Libraries
In a study focusing on the synthesis of peptide libraries, this compound was employed to protect amino groups during solid-phase peptide synthesis. The resulting peptides demonstrated significant biological activity, showcasing the effectiveness of this compound in creating complex peptide structures .

Drug Development

Bioactive Compound Creation
this compound plays a crucial role in pharmaceutical development by aiding in the synthesis of bioactive compounds that can target specific biological pathways. Its ability to form stable linkages with various biomolecules makes it an ideal candidate for drug design .

Example: Development of Antioxidant Peptides
Research has indicated that peptides functionalized with this compound exhibit antioxidant properties. These peptides were shown to scavenge free radicals effectively, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Bioconjugation

Facilitating Biomolecule Attachment
The compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This property enhances the efficacy of drug delivery systems by improving targeting and reducing side effects .

Case Study: Targeted Drug Delivery Systems
In one application, this compound was used to modify nanoparticles for targeted drug delivery. The modified nanoparticles showed improved cellular uptake and targeted delivery of anticancer drugs, demonstrating the compound's utility in enhancing therapeutic efficacy .

Analytical Chemistry

Use in Chromatography
this compound is employed in various analytical techniques, including chromatography, where it aids in the separation and identification of complex mixtures in biological samples. Its unique chemical properties allow for effective resolution of compounds during analysis .

Example: Fluorescent Probes
The compound has been utilized to create fluorescent probes for monitoring protease activity. These probes provide insights into enzyme kinetics and interactions within biological systems, facilitating advancements in biochemical research .

Material Science

Development of Advanced Materials
In material science, this compound is leveraged for developing advanced materials such as polymers and coatings that require specific functional groups for enhanced performance. Its incorporation into material formulations can improve mechanical properties and chemical resistance .

Case Study: Polymer Synthesis
Research indicated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength. These findings suggest its potential use in creating high-performance materials for industrial applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Peptide SynthesisProtecting group for amino acidsEnables selective modifications
Drug DevelopmentSynthesis of bioactive compoundsTargets specific biological pathways
BioconjugationAttachment of biomoleculesEnhances drug delivery efficacy
Analytical ChemistryChromatographyEffective separation and identification
Material ScienceDevelopment of advanced materialsImproves mechanical properties

Mechanism of Action

The primary mechanism of action for Boc-2-Abz-OH involves its role as a protecting group for amino acids during peptide synthesis. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-Abz-OH is unique due to its specific protecting group, which offers stability under basic conditions and can be selectively removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Biological Activity

Boc-2-Abz-OH, or tert-Butyloxycarbonyl-2-aminobenzoic acid , is a derivative of 2-aminobenzoic acid (ABZ) that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NO₄
  • Molecular Weight : 251.25 g/mol
  • Melting Point : 153-156 °C (decomposes)

The compound is synthesized through standard solid-phase peptide synthesis methods, often utilizing Fmoc chemistry for the incorporation of amino acids into peptides. The Boc group serves as a protective moiety that enhances the stability of the amino group during synthesis and can be removed selectively to yield free amine functionalities for further reactions .

Enzymatic Applications

This compound has been utilized as a substrate in various enzymatic assays. Notably, it has been incorporated into peptidomimetic fluorescent probes that are specific for proteolytic enzymes such as trypsin. In one study, the compound displayed sigmoidal cleavage kinetics with a Michaelis constant (KmK_m) of 3.22 μM and a turnover number (kcatk_{cat}) of 245 s1^{-1} when tested against the human proteasome 20S . This suggests that this compound can serve as an effective tool for studying proteolytic activity in biological samples.

Antioxidant Properties

Research has indicated that derivatives of 2-aminobenzoic acid, including this compound, exhibit antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals effectively, which may contribute to their potential therapeutic applications in oxidative stress-related diseases . Specifically, dendrimers functionalized with p-aminobenzoic acid (PABA) showed enhanced radical scavenging abilities compared to their unmodified counterparts.

Cytotoxicity Studies

In cellular assays, this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies involving PABA-functionalized dendrimers indicated that at concentrations above 20 μM, these compounds could significantly reduce the viability of melanoma cells while maintaining lower toxicity towards normal fibroblast cells . This selective cytotoxicity highlights the potential of this compound derivatives in cancer therapeutics.

Case Studies and Research Findings

StudyObjectiveKey Findings
Nature (2016) Evaluate PEGylated substrates for NSP4 proteaseHigh affinity substrate with Km=7.6×106K_m=7.6\times 10^{-6} M; moderate kcat=1k_{cat}=1 s1^{-1} .
MDPI (2020) Develop fluorescent probes for proteasome detectionCleavage kinetics of this compound derivatives showed Km=3.22μMK_m=3.22\mu M, effective for detecting human proteasome in urine .
PMC (2019) Assess antioxidant properties of PABA dendrimersEnhanced radical scavenging properties; reduced melanoma cell viability at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying Boc-2-Abz-OH, and how do experimental conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves protecting the amino group of 2-aminobenzoic acid (Abz-OH) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires monitoring reaction time, temperature (e.g., 0–25°C), and stoichiometry of Boc₂O. Purity is assessed via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and confirmed by NMR (e.g., δ 1.4 ppm for Boc methyl groups) .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare ¹H/¹³C spectra to literature data (e.g., Boc-protected amines show characteristic peaks) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 280 for this compound).
  • HPLC : Monitor retention time and peak symmetry (>98% purity threshold) .
    Inconsistent results between techniques may indicate residual solvents or byproducts, necessitating re-purification .

Q. What role does this compound play in peptide synthesis, and how does its reactivity compare to other Boc-protected amino acids?

  • Methodological Answer : The Boc group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. Unlike bulky residues (e.g., Boc-Phe-OH), this compound’s aromatic ring may influence coupling efficiency due to steric hindrance. Reactivity comparisons require kinetic studies using activated esters (e.g., HOBt/DIC) in DMF, with progress monitored by FT-IR (disappearance of carbonyl stretch at ~1,650 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported stability under acidic conditions?

  • Methodological Answer : Conflicting data on Boc deprotection (e.g., TFA vs. HCl stability) can be addressed by:

  • Controlled Variable Testing : Vary acid concentration (1–50% TFA in DCM), temperature, and time.
  • Analytical Triangulation : Use HPLC to quantify residual Boc-protected compound and LC-MS to identify decomposition products (e.g., free Abz-OH).
  • Replicate Studies : Compare results across labs using standardized protocols (e.g., IUPAC guidelines for SPPS) .
    Example data table:
Acid (% TFA)Time (h)Residual this compound (%)
10195
50130

Q. What strategies optimize this compound’s coupling efficiency in complex peptide sequences with steric constraints?

  • Methodological Answer : Steric hindrance from the aromatic Abz group can reduce coupling yields. Mitigation approaches include:

  • Solvent Screening : Test polar aprotic solvents (DMF, NMP) for improved solubility.
  • Coupling Reagents : Compare HATU vs. PyBOP efficacy via HPLC yield analysis.
  • Microwave-Assisted Synthesis : Evaluate accelerated reaction kinetics (e.g., 50°C, 10 min vs. 24h room temperature) .
    Advanced studies should report failure cases (e.g., <50% coupling yields) and propose mechanistic explanations (e.g., intramolecular H-bonding) .

Q. How can computational modeling predict this compound’s compatibility with non-standard amino acids in peptide design?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to assess conformational flexibility and steric clashes. Pair with density functional theory (DFT) calculations to predict electronic effects on coupling reactions. Validate models with experimental circular dichroism (CD) spectra of synthesized peptides .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing variability in this compound’s synthetic reproducibility across labs?

  • Methodological Answer : Apply ANOVA to compare yields/purity from ≥3 independent syntheses. Use principal component analysis (PCA) to identify critical variables (e.g., solvent purity, humidity). Report confidence intervals (95%) and effect sizes in supplementary materials .

Q. How should researchers address discrepancies between theoretical and observed NMR shifts for this compound?

  • Methodological Answer : Deviations may arise from solvent polarity or hydrogen bonding. Perform NMR in deuterated DMSO vs. CDCl₃ to assess solvent effects. Compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Document anomalous peaks as potential impurities .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399169
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68790-38-5
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pH value of a solution containing 4 g (30 mmoles) of anthranilic acid in 20 ml of DMF is adjusted to 8 by adding TEA. After adding 9 g of tertiary-butyloxy carbonate, the reaction mixture is stirred at room temperature overnight. The solvent is evaporated and the thick oily residue is dissolved in 50 ml of ethyl acetate. The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each. The ethyl acetate solution is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The thick oily residue becomes crystalline when kept in a refrigerator. The aimed product is obtained in a yield of 5.7 g (80%), m.p.: 91°-93° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tertiary-butyloxy carbonate
Quantity
9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.